molecular formula C16H26N4O4S B7000225 N-[3-(dimethylamino)-2-methylphenyl]-3-(methanesulfonamidomethyl)morpholine-4-carboxamide

N-[3-(dimethylamino)-2-methylphenyl]-3-(methanesulfonamidomethyl)morpholine-4-carboxamide

Cat. No.: B7000225
M. Wt: 370.5 g/mol
InChI Key: SOXLPRWEWCMYJP-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)-2-methylphenyl]-3-(methanesulfonamidomethyl)morpholine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring, a dimethylamino group, and a methanesulfonamide moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[3-(dimethylamino)-2-methylphenyl]-3-(methanesulfonamidomethyl)morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O4S/c1-12-14(6-5-7-15(12)19(2)3)18-16(21)20-8-9-24-11-13(20)10-17-25(4,22)23/h5-7,13,17H,8-11H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXLPRWEWCMYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N(C)C)NC(=O)N2CCOCC2CNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)-2-methylphenyl]-3-(methanesulfonamidomethyl)morpholine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.

    Attachment of the Methanesulfonamide Moiety: The methanesulfonamide group can be introduced through the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base.

    Final Coupling Reaction: The final step involves coupling the intermediate with the appropriate carboxylic acid derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)-2-methylphenyl]-3-(methanesulfonamidomethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Dimethylamine for nucleophilic substitution, methanesulfonyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

N-[3-(dimethylamino)-2-methylphenyl]-3-(methanesulfonamidomethyl)morpholine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)-2-methylphenyl]-3-(methanesulfonamidomethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(dimethylamino)-2-methylphenyl]-3-(methylsulfonamidomethyl)morpholine-4-carboxamide
  • N-[3-(dimethylamino)-2-methylphenyl]-3-(ethylsulfonamidomethyl)morpholine-4-carboxamide

Uniqueness

N-[3-(dimethylamino)-2-methylphenyl]-3-(methanesulfonamidomethyl)morpholine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

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